

Application Notes and Protocols: Acridine Orange Staining

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Compound of Interest

Compound Name: *Acridine-4-sulfonic acid*

Cat. No.: *B15214764*

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Introduction

These application notes provide detailed protocols for the use of Acridine Orange, a versatile fluorescent dye. Initial searches for "**Acridine-4-sulfonic acid**" did not yield specific staining protocols; however, extensive information is available for "Acridine Orange," a closely related and widely used fluorochrome. It is presumed that the intended subject of this request was Acridine Orange, and the following protocols are based on this compound.

Acridine Orange is a cell-permeable nucleic acid binding dye that emits green fluorescence when bound to double-stranded DNA and red or orange fluorescence when bound to single-stranded RNA or denatured DNA.^[1] This differential staining capability makes it a valuable tool for a variety of applications in life sciences research and diagnostics, including the detection of microorganisms, analysis of cell viability, and identification of circulating tumor cells.^{[2][3][4]}

Key Applications

- Microorganism Detection: Acridine Orange is widely used for the fluorescent microscopic detection of bacteria and fungi in clinical specimens.^{[3][5]} At a low pH, bacteria and fungi fluoresce bright orange, while human cells and background debris stain green to yellow, providing a high-contrast image for easy identification.^{[1][5]} This method has been reported to be more sensitive than traditional Gram staining for detecting microorganisms in blood cultures, cerebrospinal fluid, and other body fluids.^{[3][6]}

- **Circulating Tumor Cell (CTC) Detection:** The Acridine Orange fluorescence (AO-F) staining method can be employed to screen for CTCs in patient blood samples.[\[2\]](#) Live tumor cells stained with Acridine Orange exhibit bright yellow nuclei and flame-like orange cytoplasm, distinguishing them from other cells.[\[2\]](#)
- **Cell Viability and Apoptosis:** The dye can be used to differentiate between live and dead cells and to study apoptosis.[\[2\]](#) Live cells will have uniform green nuclei, while apoptotic cells will show chromatin condensation and nuclear fragmentation.
- **Acidic Vacuole Staining:** Acridine Orange can be used to stain acidic organelles such as lysosomes and autophagosomes.[\[1\]](#) In these acidic environments, the dye emits red fluorescence.[\[1\]](#)

Quantitative Data Summary

Parameter	Value	Application	Reference
Microorganism Detection Limit	As low as 1×10^4 colony forming units per ml	Detection of microorganisms in blood cultures	[5]
Sensitivity (vs. Gram Stain)	90.9% (Acridine Orange) vs. 67.9% (Gram Stain)	Detection of bacteria in blood cultures	[7]
Live Tumor Cell Staining Rate	$93.4 \pm 3.0\%$	Detection of Circulating Tumor Cells (CTCs)	[2]
CTC Detection Sensitivity	$10.16 \pm 2.73\%$ (average for 50-500 cells/tube)	Detection of Circulating Tumor Cells (CTCs)	[2]
CTC Positive Rate (Non-metastatic)	8.93% (10/112)	Clinical trial for Renal Cell Carcinoma	[2]
CTC Positive Rate (Metastatic)	33.33% (9/27)	Clinical trial for Renal Cell Carcinoma	[2]

Experimental Protocols

Protocol 1: Staining of Microorganisms in Clinical Smears

This protocol is adapted from procedures for the fluorescent microscopic detection of microorganisms.[\[3\]](#)[\[5\]](#)

Materials:

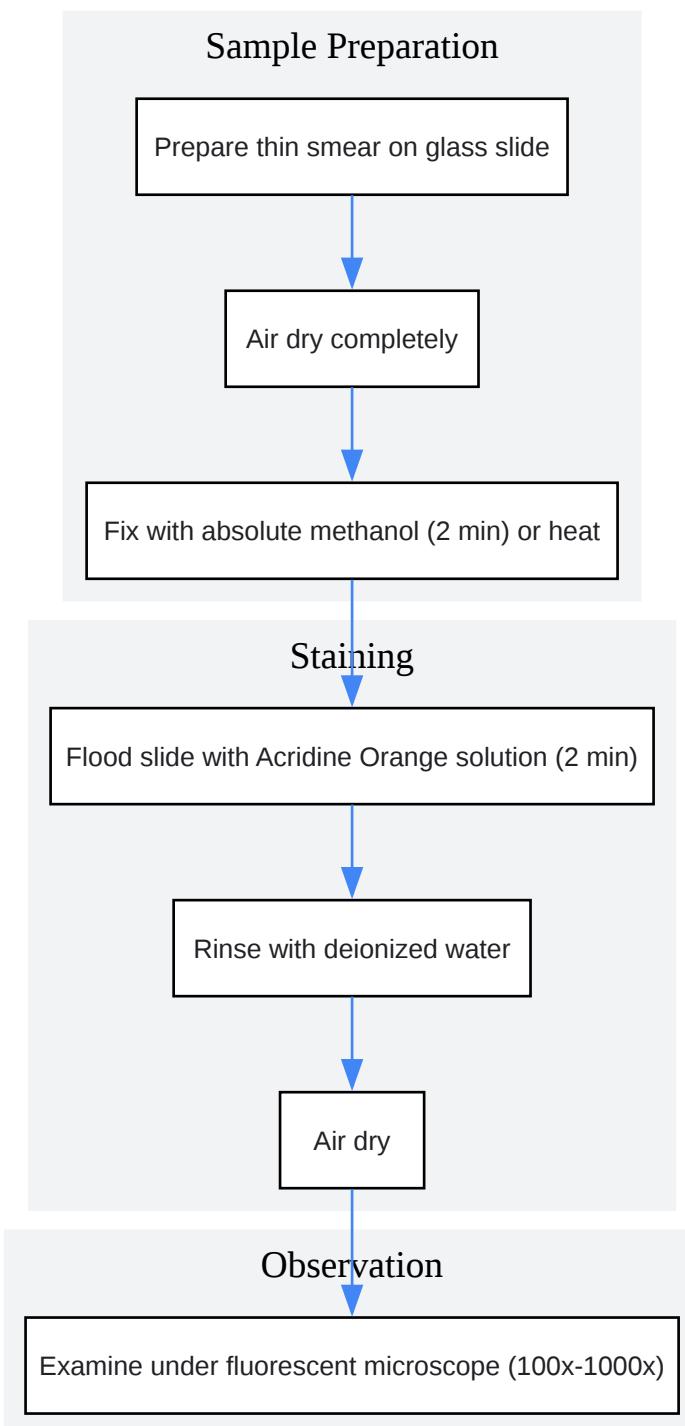
- Acridine Orange Stain (e.g., 0.1 g Acridine Orange in 1000 ml of 0.2 M Acetate Buffer, pH 4.0)[\[5\]](#)
- Absolute Methanol (for fixation)[\[5\]](#)
- Glass slides[\[5\]](#)
- Fluorescent microscope[\[5\]](#)
- Immersion oil[\[5\]](#)

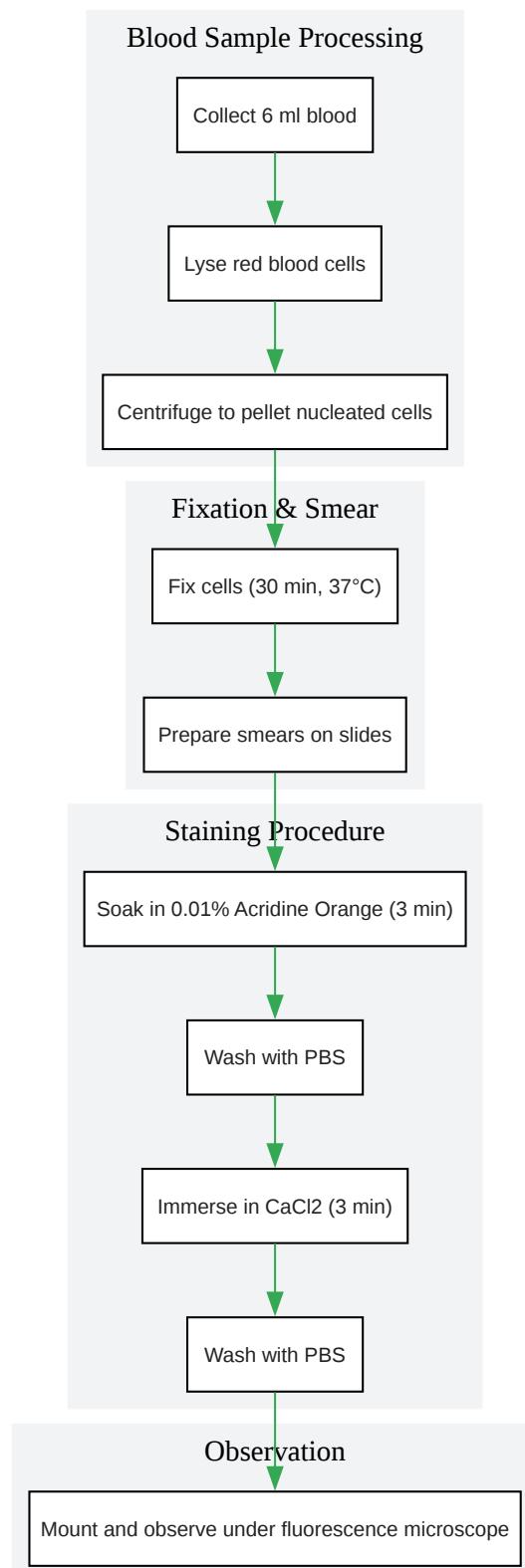
Procedure:

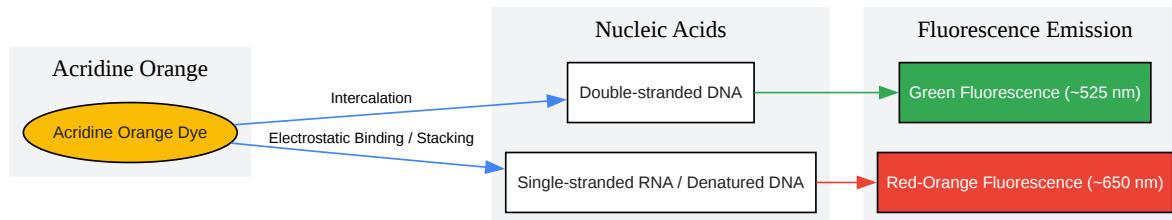
- Smear Preparation: Prepare a thin smear of the clinical specimen on a clean glass slide and allow it to air dry completely.[\[5\]](#)[\[8\]](#) For thicker smears, air dry for at least 20 minutes.[\[8\]](#)
- Fixation: Fix the slide with absolute methanol for 2 minutes or by heat fixing.[\[5\]](#)
- Staining: Flood the slide with the Acridine Orange staining solution and allow it to remain for 2 minutes.[\[3\]](#)[\[5\]](#)
- Rinsing: Gently rinse the slide with deionized water and allow it to air dry.[\[5\]](#)
- Microscopy: Examine the slide under a fluorescent microscope at 100x to 400x magnification.[\[5\]](#) Confirm findings at 1000x magnification using oil immersion.[\[5\]](#)

Expected Results:

- Bacteria and Fungi: Fluoresce bright orange.[3][5]
- Human Cells (e.g., leukocytes, epithelial cells): Nuclei may fluoresce pale apple green.[5]
- Erythrocytes: May not stain or stain pale green.[5]
- Background: Green-fluorescing or dark.[3][5]







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